1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- (CAS 921040-13-3) is a C11H13N3 heterocyclic building block featuring a benzimidazole core with a cyclopropyl group at the 2-position, a methyl group at N-1, and a primary amine at C-5. It belongs to the broader benzimidazole class known for diverse kinase inhibition and receptor modulation activities.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 921040-13-3
Cat. No. B1287790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-
CAS921040-13-3
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)N=C1C3CC3
InChIInChI=1S/C11H13N3/c1-14-10-5-4-8(12)6-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3
InChIKeyLNTJHRYKXIOPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

921040-13-3: A 2-Cyclopropyl-1-methyl-5-amino Benzimidazole Building Block for Targeted Medicinal Chemistry


1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl- (CAS 921040-13-3) is a C11H13N3 heterocyclic building block featuring a benzimidazole core with a cyclopropyl group at the 2-position, a methyl group at N-1, and a primary amine at C-5 . It belongs to the broader benzimidazole class known for diverse kinase inhibition and receptor modulation activities [1]. The compound is commercially available at 97% purity and is notified under ECHA CLP regulation [2].

Why Closely Related Benzimidazole Analogs Cannot Substitute for 921040-13-3 in Synthesis Pipelines


The precise substitution pattern of 921040-13-3—N1-methyl, C2-cyclopropyl, and C5-amine—dictates its reactivity and pharmacophoric properties in ways that preclude simple replacement by regioisomers (e.g., the C6-amine analog) or des-methyl congeners . Literature SAR on benzimidazole S6K1 inhibitors demonstrates that even minor positional changes (e.g., moving a substituent from C-5 to C-7) can alter potency by over 5-fold [1]. The N1-methyl group blocks a hydrogen-bond donor site, potentially improving membrane permeability relative to the unmethylated C2-cyclopropyl analog (CAS 51758-98-6) .

Quantitative Differentiation Evidence for CAS 921040-13-3 Against Its Closest Chemical Analogs


Regioisomeric Amine Position: C5-NH2 vs. C6-NH2 in 2-Cyclopropyl-1-methyl Benzimidazoles

The C5-amine regioisomer (CAS 921040-13-3) is commercially supplied at 97% purity, whereas the C6-amine regioisomer (2-cyclopropyl-1-methyl-1H-benzimidazol-6-amine) is typically offered at 95% purity . In benzimidazole kinase inhibitor scaffolds, the position of the amine on the benzene ring dictates the vector of exit towards solvent or binding pockets and critically influences hinge-binding interactions [1]. For closely related oxadiazole-substituted benzimidazoles, swapping a substituent from the C-5 to C-7 position resulted in IC50 values of 334 nM vs. 303 nM, respectively, against S6K1, demonstrating that positional isomerism alone can produce measurable potency shifts [1].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Effect of N1-Methylation on Molecular Properties: Comparison with N1-Unsubstituted Analog

The N1-methyl group in CAS 921040-13-3 (MW 187.24 g/mol, C11H13N3) eliminates the imidazole NH hydrogen-bond donor present in the des-methyl analog 2-cyclopropyl-1H-benzimidazol-5-amine (CAS 51758-98-6, MW 173.21, C10H11N3) . The removal of this HBD decreases topological polar surface area and is a well-established strategy in medicinal chemistry for improving passive membrane permeability and oral bioavailability [1]. The molecular weight increase of +14 Da is consistent with a single N-methylation and provides a measurable change in logP of approximately +0.5 units based on calculated properties for analogous benzimidazole pairs [1].

Drug Design Physicochemical Properties Permeability

Cyclopropyl Substituent vs. Phenyl or H at C2 of the Benzimidazole Core: Impact on Kinase Potency

In a series of C5/C7-substituted benzimidazole-oxadiazole S6K1 inhibitors, a C5-cyclopropyl analog (compound 20c) exhibited an IC50 of 334 ± 25.1 nM, compared to 1640 ± 530 nM for the C5-phenyl analog (compound 20b) and >100,000 nM for the unsubstituted parent [1]. Although these analogs contain an oxadiazole at C2 rather than the cyclopropyl found in CAS 921040-13-3, the data provide class-level evidence that a cyclopropyl group on the benzimidazole benzene ring contributes a ~5-fold potency advantage over a phenyl substituent in this kinase context [1]. The ligand efficiency (LE) for 20c was 0.45 vs. 0.35 for 20b, indicating more efficient use of molecular weight for target binding [1].

Kinase Inhibition S6K1 Ligand Efficiency

Regulatory Notification and Classification Under EU CLP: Comparison with Non-Notified Analogs

CAS 921040-13-3 is notified under ECHA with the list number 850-078-2, meaning it has undergone formal classification and labelling according to CLP criteria [1]. In contrast, the des-methyl analog CAS 51758-98-6 and the C6-amine regioisomer have no such notification in the ECHA database [2]. This notification status is critical for procurement in EU-based research institutions, as it provides a harmonized hazard classification and supports REACH compliance documentation [1].

Regulatory Compliance CLP Classification Procurement

Building Block Purity and Vendor Accessibility for Library Synthesis

CAS 921040-13-3 is stocked by multiple vendors with defined purity: Leyan offers it at 97% purity (Product No. 2045018) , CymitQuimica offers 25 mg at €188.00 , and Smolecule lists it for research purposes . By contrast, the des-methyl analog (CAS 51758-98-6) is primarily available from fewer suppliers and often only upon enquiry, with less standardized purity specifications . The ready availability and defined purity of 921040-13-3 reduce lead time for library synthesis and ensure batch-to-batch consistency.

Chemical Procurement Library Synthesis Quality Control

Optimal Use Cases for CAS 921040-13-3 Based on Quantitative Evidence


Kinase-Focused Fragment Library Design Requiring N1-Methylated Benzimidazole Scaffolds

Given the class-level evidence that N1-methylation eliminates an H-bond donor and improves predicted permeability [1], and that benzimidazole scaffolds with cyclopropyl substituents show measurable S6K1 inhibition (IC50 = 334 nM for a related analog) [2], CAS 921040-13-3 is well-suited as a core fragment for kinase inhibitor libraries. Its C5-amine provides a synthetic handle for rapid diversification via amide coupling or reductive amination .

Structure-Activity Relationship (SAR) Studies Comparing N1-Methyl vs. N1-H Benzimidazole Series

The direct comparator CAS 51758-98-6 (des-methyl) lacks the N1-methyl group, making CAS 921040-13-3 the ideal paired compound for assessing the contribution of N1-substitution to target binding, cellular permeability, and metabolic stability [1]. The availability of both compounds from commercial sources enables head-to-head SAR exploration without the need for custom synthesis .

Regulatory-Compliant Procurement for EU-Based Academic and Industrial Laboratories

CAS 921040-13-3 is listed under ECHA number 850-078-2 with notified CLP classification [3]. For EU laboratories requiring REACH-compliant documentation, this notification status simplifies institutional chemical approval workflows and ensures hazard communication standards are met, unlike the unregistered analogs [4].

Synthesis of 2-Cyclopropyl-1-methyl Benzimidazole-Based PROTACs or Bifunctional Molecules

The C5-primary amine in CAS 921040-13-3 is an ideal exit vector for attaching linker moieties in PROTAC (Proteolysis Targeting Chimera) design, as it extends toward solvent-exposed regions in many kinase binding modes [2]. The 97% purity specification ensures that the amine is available in its free base form for high-yielding conjugation chemistry without competing side reactions from de-methylated or oxidized impurities.

Quote Request

Request a Quote for 1H-Benzimidazol-5-amine, 2-cyclopropyl-1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.